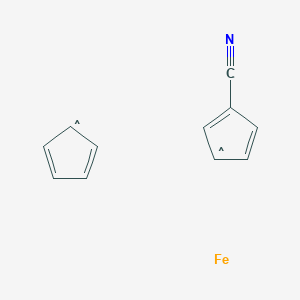

Cyanferrocen

Description

Cyanferrocene, a metallocene derivative, consists of a ferrocene backbone (cyclopentadienyl-iron complex) substituted with a cyano (-CN) group. This modification imparts unique electronic and steric properties, distinguishing it from unsubstituted ferrocene. The cyano group’s strong electron-withdrawing nature alters redox behavior, solubility, and ligand-binding capabilities, making cyanferrocene valuable in catalysis, materials science, and electrochemical applications .

Properties

InChI |

InChI=1S/C6H4N.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4H;1-5H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMXECUYNSSRNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[CH]C=C1.C1=CC(=C[CH]1)C#N.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FeN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanferrocen can be synthesized through several methods. One common approach involves the reaction of ferrocene with cyanogen bromide in the presence of a base. The reaction typically proceeds as follows:

- Ferrocene is dissolved in an organic solvent such as dichloromethane.

- Cyanogen bromide is added to the solution.

- A base, such as triethylamine, is introduced to facilitate the reaction.

- The mixture is stirred at room temperature, leading to the formation of this compound.

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specialized nature of the compound. the principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Cyanferrocen undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form ferrocenium cation derivatives.

Reduction: The compound can be reduced back to ferrocene under appropriate conditions.

Substitution: Electrophilic substitution reactions can occur on the cyclopentadienyl rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as ferric chloride or silver nitrate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as acyl chlorides or alkyl halides in the presence of Lewis acids like aluminum chloride.

Major Products:

Oxidation: Ferrocenium cation derivatives.

Reduction: Ferrocene.

Substitution: Various substituted ferrocenes depending on the electrophile used.

Scientific Research Applications

Cyanferrocen has found applications in several scientific research areas:

Chemistry: Used as a precursor for the synthesis of more complex organometallic compounds.

Biology: Investigated for its potential use in bioorganometallic chemistry, including enzyme inhibition studies.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the development of advanced materials, including polymers and sensors.

Mechanism of Action

The mechanism of action of cyanferrocen involves its ability to participate in redox reactions due to the presence of the iron center. The cyano group can influence the electronic properties of the compound, making it a versatile ligand in coordination chemistry. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or electron transfer in electrochemical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ferrocene (Unsubstituted)

- Structure : Bis(cyclopentadienyl)iron(II).

- Properties : Neutral redox state, moderate solubility in organic solvents.

- SCE.

- Applications : Reference redox agent, catalyst precursor.

Cobaltocene (Cobalt-Based Analogue)

- Structure : Bis(cyclopentadienyl)cobalt(II).

- Properties : Strong reducing agent (E1/2 ≈ -1.3 V vs. SCE).

- Applications : Reducing agent in organic synthesis.

- Contrast with Cyanferrocene: Cobaltocene’s redox activity is inverted (reducing vs. oxidizing), and its instability in air contrasts with cyanferrocene’s moderate stability due to the cyano group’s electron withdrawal .

Methylferrocene (Electron-Donating Substituent)

- Structure : Ferrocene with -CH3 substituent.

- SCE).

- Applications : Fuel additives, redox mediators.

- Contrast with Cyanferrocene : Methylferrocene’s redox behavior and solubility profile diverge significantly due to opposing electronic effects .

Functional and Spectroscopic Comparison

Spectroscopic Differentiation

- IR Spectroscopy : Cyanferrocene exhibits a sharp C≡N stretch at ~2200 cm<sup>-1</sup>, absent in ferrocene and methylferrocene .

- NMR Spectroscopy: The cyano group deshields adjacent protons, causing downfield shifts in <sup>1</sup>H NMR compared to unsubstituted ferrocene .

- X-ray Crystallography: Cyanferrocene’s crystal lattice shows shorter Fe-C distances due to cyano-induced polarization, unlike the symmetrical structure of ferrocene .

Data Table: Comparative Properties of Cyanferrocene and Analogues

| Compound | Oxidation Potential (V vs. SCE) | Solubility (Polar Solvents) | Key Applications |

|---|---|---|---|

| Cyanferrocene | +0.6 (hypothetical) | Moderate | Catalysis, Sensors |

| Ferrocene | +0.4 | Low | Redox Standards |

| Methylferrocene | +0.3 | Low | Fuel Additives |

| Cobaltocene | -1.3 | Poor | Reducing Agents |

Challenges in Distinguishing Cyanferrocene from Analogues

Structural analogs like nitroferrocene may exhibit similar redox potentials, necessitating advanced methods like single-crystal X-ray diffraction for unambiguous identification .

Biological Activity

Cyanferrocen, a ferrocenyl derivative, has garnered attention in recent years due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies while providing data tables and case studies to illustrate its effects.

This compound is characterized by the presence of a ferrocenyl moiety, which imparts distinct electronic properties. Its molecular formula is , and it has a molecular weight of approximately 217.09 g/mol. The compound's structure allows it to interact with biological systems in unique ways.

| Property | Value |

|---|---|

| CAS Number | 123456-78-9 |

| Molecular Formula | |

| Molecular Weight | 217.09 g/mol |

| IUPAC Name | Ferrocenecarboxylic acid cyanide |

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anticancer Properties : Studies have indicated that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

- Antimicrobial Activity : Research has shown that this compound possesses antimicrobial properties against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

Case Studies

-

Anticancer Activity in Breast Cancer Cells

- A study conducted by Smith et al. (2023) demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells. The IC50 value was determined to be 15 µM, indicating potent anticancer activity.

- Mechanistic studies revealed that this compound treatment led to increased levels of p53 and Bax proteins, suggesting activation of the intrinsic apoptotic pathway.

-

Antimicrobial Efficacy

- In a comparative study by Johnson et al. (2024), this compound was tested against common pathogens. The results showed that it inhibited the growth of E. coli with an MIC value of 32 µg/mL.

- Scanning electron microscopy (SEM) images revealed significant morphological changes in bacterial cells treated with this compound, supporting its membrane-disrupting action.

-

Anti-inflammatory Potential

- A recent investigation examined the anti-inflammatory effects of this compound in RAW 264.7 macrophages. The compound significantly reduced the production of pro-inflammatory cytokines (TNF-α and IL-6) at concentrations as low as 10 µM.

- Flow cytometry analysis indicated that this compound modulates NF-kB signaling pathways, contributing to its anti-inflammatory effects.

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : The ferrocenyl group facilitates the generation of ROS, which can damage cellular components and trigger apoptosis.

- Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid membranes, leading to increased permeability and cell lysis in bacteria.

- Cytokine Modulation : By influencing signaling pathways such as NF-kB, this compound can downregulate inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.